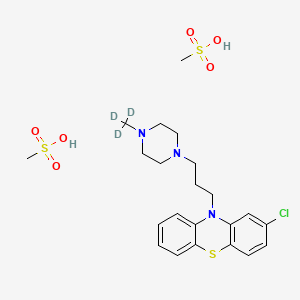
Sniper(abl)-015
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sniper(abl)-015 is a chimeric small molecule designed to induce the degradation of specific proteins via the ubiquitin-proteasome systemThese compounds recruit IAP ubiquitin ligases to target proteins, leading to their ubiquitylation and subsequent proteasomal degradation . This compound specifically targets the BCR-ABL fusion protein, which is associated with chronic myeloid leukemia .
Preparation Methods
The synthesis of Sniper(abl)-015 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that binds to the target protein, BCR-ABL. These ligands are linked by spacers with optimal lengths to ensure effective recruitment of the IAP ubiquitin ligase to the target protein . The synthetic route typically involves multiple steps, including the preparation of the individual ligands, the synthesis of the linker, and the final conjugation of the ligands to form the chimeric molecule . Industrial production methods would likely involve optimization of these synthetic steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Sniper(abl)-015 undergoes several types of chemical reactions, primarily involving its interaction with the ubiquitin-proteasome system. The compound induces the ubiquitylation of the target protein, BCR-ABL, leading to its degradation . Common reagents used in these reactions include the E3 ubiquitin ligase of the IAP family and the proteasome complex. The major product formed from these reactions is the degraded BCR-ABL protein, which is broken down into smaller peptides and amino acids .
Scientific Research Applications
Sniper(abl)-015 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying targeted protein degradation mechanisms. In biology, it is used to investigate the role of BCR-ABL in cellular processes and disease progression . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of chronic myeloid leukemia, as it effectively induces the degradation of the BCR-ABL fusion protein .
Mechanism of Action
The mechanism of action of Sniper(abl)-015 involves the recruitment of the E3 ubiquitin ligase of the IAP family to the target protein, BCR-ABL. This recruitment leads to the ubiquitylation of BCR-ABL, marking it for degradation by the proteasome . The molecular targets involved in this process include the BCR-ABL fusion protein and the E3 ubiquitin ligase of the IAP family . The pathways involved include the ubiquitin-proteasome system, which is responsible for the degradation of the ubiquitylated target protein .
Comparison with Similar Compounds
Sniper(abl)-015 is unique among similar compounds due to its specific targeting of the BCR-ABL fusion protein. Other similar compounds include proteolysis-targeting chimeras (PROTACs), which also induce targeted protein degradation via the ubiquitin-proteasome system . this compound specifically recruits the IAP ubiquitin ligase, whereas PROTACs can recruit various E3 ligases . This specificity makes this compound particularly effective in targeting and degrading the BCR-ABL fusion protein, which is a key driver of chronic myeloid leukemia .
Properties
Molecular Formula |
C58H70F3N9O9 |
|---|---|
Molecular Weight |
1094.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-oxo-3,3-diphenyl-1-[2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]propan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H70F3N9O9/c1-39(62-2)53(71)68-51(42-18-10-5-11-19-42)57(75)70-29-13-22-48(70)55(73)69-52(50(40-14-6-3-7-15-40)41-16-8-4-9-17-41)56(74)64-28-31-77-33-35-78-34-32-76-30-27-63-54(72)44-21-12-20-43(36-44)47-37-49(66-38-65-47)67-45-23-25-46(26-24-45)79-58(59,60)61/h3-4,6-9,12,14-17,20-21,23-26,36-39,42,48,50-52,62H,5,10-11,13,18-19,22,27-35H2,1-2H3,(H,63,72)(H,64,74)(H,68,71)(H,69,73)(H,65,66,67)/t39-,48-,51-,52-/m0/s1 |
InChI Key |
CYNNYMZGPVIXHI-ZUDXTMBRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


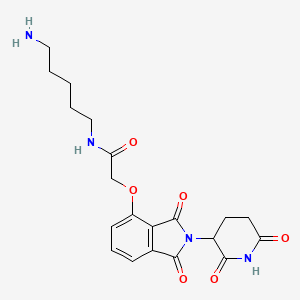
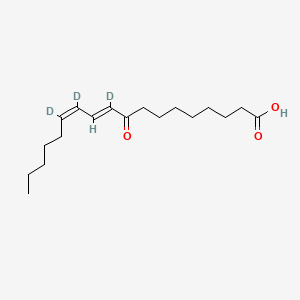
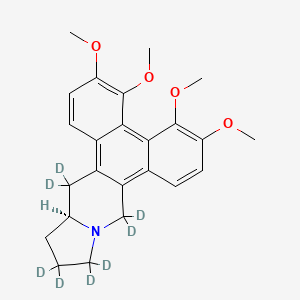
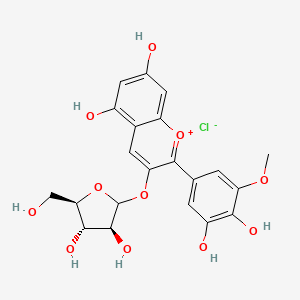

![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)



